((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol
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Overview
Description
((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: is a chiral organic compound featuring a pyrrolidine ring with hydroxyl groups at the 3rd and 4th positions and methanol groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form different alcohols or amines.
Substitution: The methanol groups can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Nucleophiles: Including halides, amines, or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary alcohols.
Substitution Products: Various functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Due to its stereochemistry, it can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate analog.
Biochemical Pathways: Investigating its role in various biochemical pathways due to its structural similarity to natural compounds.
Medicine
Drug Development: Exploring its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in designing therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural features.
Pathways: Modulating biochemical pathways by acting as a substrate, inhibitor, or activator.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: can be compared with other hydroxylated pyrrolidine derivatives such as:
Uniqueness
- Stereochemistry : The specific arrangement of hydroxyl and methanol groups in ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol provides unique reactivity and selectivity in chemical reactions.
- Functional Groups : The presence of both hydroxyl and methanol groups allows for diverse chemical transformations and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R,4S)-2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 |
InChI Key |
WMFOQNKUMMYDQW-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CO)O)CO |
Canonical SMILES |
C1C(C(C(N1)CO)O)CO |
Origin of Product |
United States |
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